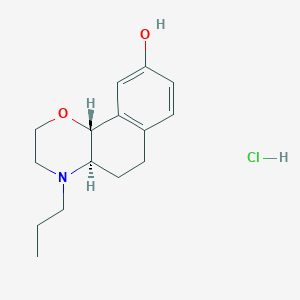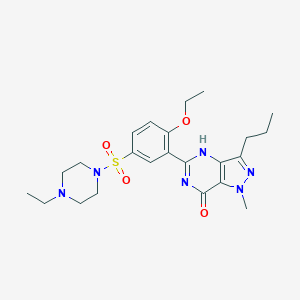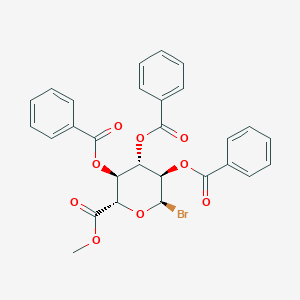
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate often involves multi-step chemical processes. For instance, methods like the condensation of 3-nosyloxy-2-ketoesters with methyl carbamate in the presence of p-TSA, or the bromination of alpha-ketoesters, are common in synthesizing related compounds (Okonya, Hoffman, & Johnson, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been investigated using these techniques (Wang & Dong, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be quite diverse. They may undergo reactions such as N-acylation, reduction to alcohols, or saponification and coupling with amino acids (Okonya, Hoffman, & Johnson, 2002).
Physical Properties Analysis
The physical properties of such organic compounds, including melting point, solubility, and crystal structure, are typically determined through experimental analysis. The crystal structure, in particular, is often analyzed using single-crystal X-ray diffraction techniques, providing insights into the compound's conformation and stability (Wang & Dong, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and stability, are key aspects of these compounds. Their reactivity can be explored through various chemical reactions, as mentioned earlier, which also aids in understanding their functional group dynamics (Okonya, Hoffman, & Johnson, 2002).
Wissenschaftliche Forschungsanwendungen
Compound Metabolism Studies
The metabolism of various compounds, including some with structural similarities to Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate, has been extensively studied. In particular, the biotransformation of compounds in isolated perfused rat liver has been a subject of interest, leading to the identification of metabolites and insights into metabolic pathways (Kanai, Kobayashi, & Tanayama, 1973). Similarly, the biotransformation of isoprene monoepoxides and the corresponding diols with liver microsomes has been studied, revealing details about the stereochemical course of the metabolism and the role of various enzymes in these processes (Chiappe et al., 2000).
Drug Metabolism and Delivery
Research has also focused on the metabolism and delivery of drugs, including the metabolism of dexrazoxane to its metabolites and the involvement of dihydropyrimidinase and dihydroorotase in these processes. The effects of inhibitors on this metabolism have been examined to understand the mechanism behind the cardioprotective activity of dexrazoxane (Schroeder, Patel, & Hasinoff, 2008). The development of a dihydropyridine carrier system for sustained delivery of nucleosides to the brain represents a novel approach for treating neurological disorders, indicating a potential area for further exploration with compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate (Palomino, Kessel, & Horwitz, 1989).
Anticarcinogenic Activities
Additionally, studies have identified specific compounds and analogues with potent anticarcinogenic properties. These compounds, through their interaction with cellular components, have been shown to block chemical carcinogenesis and induce detoxication enzymes, suggesting potential relevance in cancer research and treatment. The identification of functionalized isothiocyanates as a class of compounds with anticarcinogenic properties validates the importance of phase 2 enzyme inducers in cultured cells and their potential to protect against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).
Eigenschaften
CAS-Nummer |
103674-69-7 |
|---|---|
Produktname |
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
Molekularformel |
C28H23BrO9 |
Molekulargewicht |
583.4 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
KXTNIKNREDJJSO-LKTXNROYSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyme |
1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





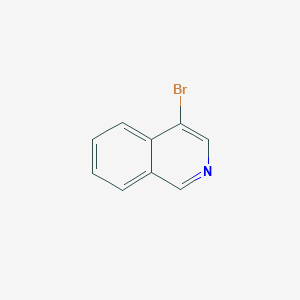
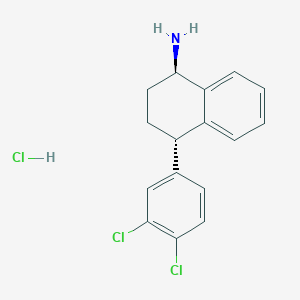
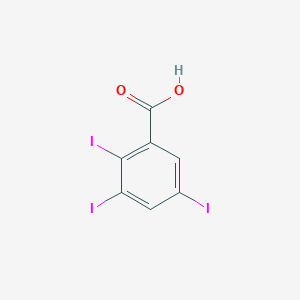


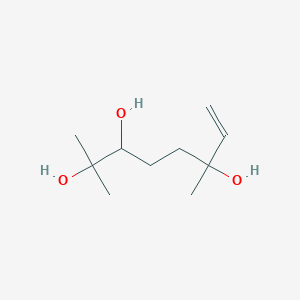
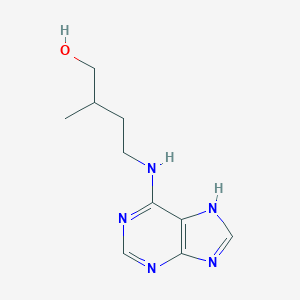
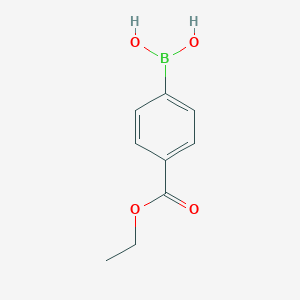
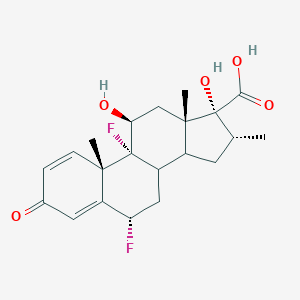
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)
